1-(Thiophen-2-yl)piperazine

Vue d'ensemble

Description

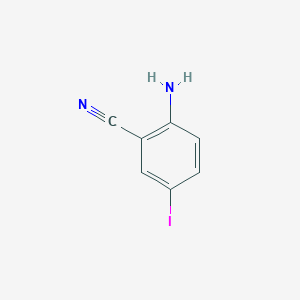

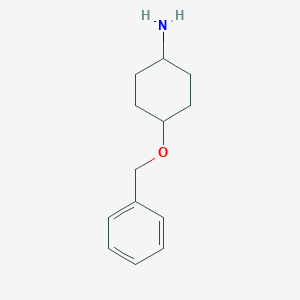

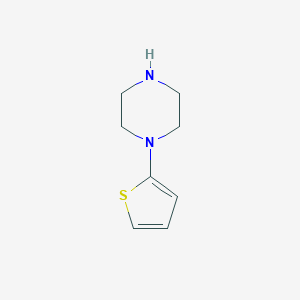

1-(Thiophen-2-yl)piperazine is a chemical compound with the molecular formula C8H12N2S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of 1-(Thiophen-2-yl)piperazine and its derivatives often involves C-N bond formation (amination) steps . For instance, a palladium-mediated Buchwald-Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol has been used to produce 1-(benzo[b]thiophen-4-yl)piperazine .Molecular Structure Analysis

The molecular structure of 1-(Thiophen-2-yl)piperazine consists of a piperazine ring attached to a thiophene ring . The InChI key for this compound is ANGVDUJFWRWPCE-UHFFFAOYSA-N .Chemical Reactions Analysis

1-(Thiophen-2-yl)piperazine can undergo various chemical reactions. For example, it can be used to synthesize Schiff bases, which are compounds containing a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .Physical And Chemical Properties Analysis

1-(Thiophen-2-yl)piperazine is a powder with a molecular weight of 168.26 .Applications De Recherche Scientifique

Application as Pancreatic Lipase Inhibitors

Scientific Field

Summary of the Application

“1-(Thiophen-2-yl)piperazine” has been synthesized and identified as a novel pancreatic lipase inhibitor . This compound has shown promising results in inhibiting pancreatic lipase, an enzyme that plays a crucial role in the digestion of dietary fats .

Methods of Application

The compound was synthesized through a dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes . The structure of the synthesized compound was deduced using various spectroscopic techniques, including UV–Visible and FTIR spectroscopy .

Results or Outcomes

The synthesized compounds showed promising activity as pancreatic lipase inhibitors when compared to the Orlistat reference . They also revealed good antioxidant activity and were evaluated for their antimicrobial activities against several types of bacteria .

Application in the Determination of Isocyanates

Scientific Field

Summary of the Application

“1-(Thiophen-2-yl)piperazine” may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC .

Methods of Application

The compound is used as a reagent in a reversed-phase HPLC method for the determination of isocyanates . The specific experimental procedures and technical details were not provided in the source .

Results or Outcomes

The outcomes of this application were not specified in the source .

Application in Drug Discovery

Summary of the Application

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . “1-(Thiophen-2-yl)piperazine” is a type of piperazine that could potentially be used in drug discovery .

Methods of Application

The specific experimental procedures and technical details were not provided in the source .

Results or Outcomes

Application in Antimicrobial Research

Scientific Field

Summary of the Application

Some compounds of “1-(Thiophen-2-yl)piperazine” were found to possess promising antimicrobial potential .

Results or Outcomes

The compounds showed promising antimicrobial activity with a minimum inhibitory concentration (MIC) range of 6.25-50 μg/mL .

Application in Fluorescent Sensor for Fe (III) Ions

Summary of the Application

“1-(Thiophen-2-yl)piperazine” has been used in the synthesis of a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent molecular hybrid . This hybrid molecule has been used as a selective and sensitive colorimetric, and ratiometric fluorescent sensor for Fe (III) ions .

Methods of Application

The compound was synthesized using the multicomponent Chichibabin pyridine synthesis reaction . The photophysical properties of the synthesized new structural scaffold were investigated using computational (DFT and TD-DFT) and experimental methods .

Results or Outcomes

The synthesized hybrid molecule has a binding constant of 2.30×10^3 M^−1 with a limit of detection (LOD) of 4.56×10^−5 M (absorbance mode) and 5.84×10^−5 M (emission mode) for Fe 3+ ions .

Application in Therapeutic Research

Summary of the Application

Thiophene and its substituted derivatives, including “1-(Thiophen-2-yl)piperazine”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been used in the synthesis of combinatorial libraries and in the search for lead molecules .

Safety And Hazards

Orientations Futures

The future directions for 1-(Thiophen-2-yl)piperazine could involve further exploration of its potential uses. For instance, Schiff bases derived from 2-(piperidin-4-yl)ethanamine, a compound similar to 1-(Thiophen-2-yl)piperazine, have shown promising activity as pancreatic lipase inhibitors . This suggests potential applications in the treatment of conditions like obesity and related metabolic disorders .

Propriétés

IUPAC Name |

1-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGVDUJFWRWPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620635 | |

| Record name | 1-(Thiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)piperazine | |

CAS RN |

108768-19-0 | |

| Record name | 1-(Thiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.